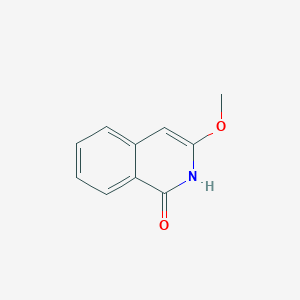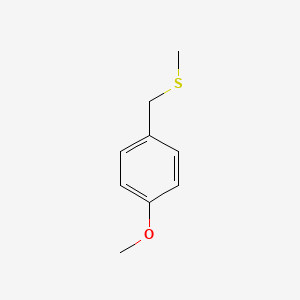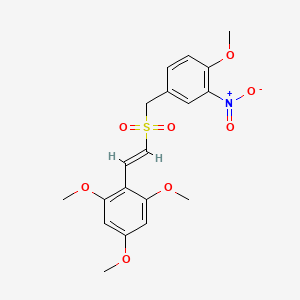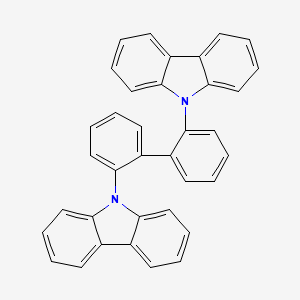
4-Fluorobenzyl methyl sulfide
Übersicht
Beschreibung
4-Fluorobenzyl methyl sulfide: is an organic compound characterized by the presence of a fluorine atom attached to a benzyl group, which is further connected to a methyl sulfide group
Wirkmechanismus
Target of Action
The primary target of 4-Fluorobenzyl methyl sulfide, also known as Methyl S-(4-Fluorobenzyl)-N-(3,4,5-Trimethoxybenzoyl)-l-Cysteinate (MTC), is the PI3K/AKT pathway and the MEK-ERK signaling pathway . These pathways play crucial roles in cell survival, proliferation, and differentiation .
Mode of Action
MTC interacts with its targets by activating the PI3K/AKT pathway and the MEK-ERK signaling pathway . Activation of these pathways leads to a series of biochemical changes, including an increase in the levels of PI3K and p-AKT proteins .
Biochemical Pathways
The activation of the PI3K/AKT pathway and the MEK-ERK signaling pathway by MTC affects several downstream effects. It increases the activity of antioxidant enzymes such as SOD, CAT, and GPx, and decreases LDH release . It also reduces the levels of mitochondrial pro-apoptotic proteins Bax and Bim, while increasing the levels of the anti-apoptotic protein Bcl-2 . Furthermore, it reduces the levels of cleaved caspase-9 and cleaved caspase-3 in the plasma .
Result of Action
The action of MTC leads to several molecular and cellular effects. It increases the survival rate of nerve cells and protects neurons from ischemic injury . It also promotes axonal regeneration in primary neurons of neonatal rats . In a MCAO rat model, MTC was shown to reduce cerebral ischemia-reperfusion injury and decrease the expression of proinflammatory factors .
Biochemische Analyse
Biochemical Properties
4-Fluorobenzyl methyl sulfide is involved in several biochemical reactions . It has been found to interact with various enzymes and proteins, contributing to different biochemical processes . The nature of these interactions is often determined by the specific molecular structure of this compound .
Cellular Effects
This compound has been shown to influence cell function in various ways . It impacts cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects on cells are often dose-dependent, with different concentrations leading to different outcomes .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions at the molecular level allow this compound to exert its effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is likely influenced by specific transporters or binding proteins . This can affect its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of this compound can influence its activity or function . This may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzyl methyl sulfide typically involves the reaction of 4-fluorobenzyl chloride with sodium methyl sulfide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4-Fluorobenzyl chloride+Sodium methyl sulfide→4-Fluorobenzyl methyl sulfide+Sodium chloride
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluorobenzyl methyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base like potassium carbonate.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Oxidation: 4-Fluorobenzyl methyl sulfoxide, 4-Fluorobenzyl methyl sulfone.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Reduction: 4-Fluorobenzyl thiol.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Fluorobenzyl methyl sulfide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design and synthesis of novel therapeutic agents.
Industry: In the materials science field, this compound is used in the development of specialty polymers and advanced materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Benzyl methyl sulfide: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
4-Chlorobenzyl methyl sulfide: Contains a chlorine atom instead of fluorine, leading to variations in electronic properties and reactivity.
4-Fluorobenzyl ethyl sulfide: Similar structure but with an ethyl group instead of a methyl group, affecting its physical and chemical properties.
Uniqueness: 4-Fluorobenzyl methyl sulfide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in drug design and materials science.
Eigenschaften
IUPAC Name |
1-fluoro-4-(methylsulfanylmethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FS/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVVFBQVYNPXAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501285034 | |
| Record name | 1-Fluoro-4-[(methylthio)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5925-85-9 | |
| Record name | 1-Fluoro-4-[(methylthio)methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5925-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoro-4-[(methylthio)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(3R)-piperidine-3-carbonyl]morpholine](/img/structure/B3146176.png)
![1-[3-(4-Methoxyphenyl)propyl]piperazine](/img/structure/B3146188.png)







